
1-(5-Bromo-2-nitrophenyl)ethanone
Overview
Description
1-(5-Bromo-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6BrNO3 and a molecular weight of 244.04 g/mol . It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with an ethanone group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-nitrophenyl)ethanone can be synthesized through various methods. One common approach involves the bromination of 2-nitroacetophenone in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in a solvent like chloroform or acetic acid, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ethanone group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium or copper.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Amino or thio-substituted phenyl ethanones.
Reduction: 1-(5-Bromo-2-aminophenyl)ethanone.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-(5-Bromo-2-nitrophenyl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-nitrophenyl)ethanone involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules or act as an intermediate in chemical synthesis . The ethanone group can also engage in various chemical transformations, contributing to the compound’s versatility .
Comparison with Similar Compounds
- 1-(5-Bromo-2-aminophenyl)ethanone
- 1-(5-Bromo-2-hydroxyphenyl)ethanone
- 1-(5-Bromo-2-methylphenyl)ethanone
Comparison: 1-(5-Bromo-2-nitrophenyl)ethanone is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity and chemical properties. Compared to its analogs, such as 1-(5-Bromo-2-aminophenyl)ethanone, the nitro group in this compound makes it more electron-deficient and reactive towards nucleophiles . This enhances its utility in various chemical reactions and applications .
Biological Activity
1-(5-Bromo-2-nitrophenyl)ethanone, also known as 5-bromo-2-nitroacetophenone, is an organic compound characterized by its unique structure that includes a bromine atom and a nitro group attached to a phenyl ring. This compound has garnered attention in the scientific community for its diverse biological activities, making it a subject of various research studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the bromine and nitro groups contributes to its chemical reactivity and potential biological activity. The compound is typically synthesized for research purposes and serves as a versatile intermediate in organic synthesis.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. Studies indicate that halogenated phenyl compounds can inhibit bacterial growth effectively. For instance, molecular docking studies revealed binding affinities of -4.5 kcal/mol and -5.4 kcal/mol with specific bacterial proteins, indicating strong interactions that could lead to antibacterial efficacy against urinary tract infections (UTIs) caused by uropathogenic Escherichia coli (UPEC) .
Case Study: Antibacterial Efficacy
A study focusing on the antibacterial potency of derivatives similar to this compound showed promising results. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 0.48–7.81 µg/mL against various Gram-positive and Gram-negative bacteria, suggesting that this compound could serve as a potential therapeutic candidate for treating bacterial infections .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown potential anticancer activity. Research indicates that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines. Specifically, derivatives containing nitro groups have been noted for their ability to inhibit cell viability in hepatocellular carcinoma (HepG2) and renal adenocarcinoma (769-P), with IC50 values as low as 7.81 µM .
Table: Anticancer Activity Summary
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HepG2 | 7.81 | Induction of apoptosis |
769-P | 12.39 | Cell cycle arrest | |
H1563 | 45.42 | Inhibition of proliferation |
The biological activity of this compound can be attributed to its ability to interact with various biological molecules through its reactive functional groups:
- Electrophilic Reactions : The carbonyl group in the compound can undergo nucleophilic attack, leading to the formation of adducts with cellular macromolecules.
- Reactive Oxygen Species (ROS) : Some studies suggest that compounds with nitro groups can generate ROS, which may contribute to their cytotoxic effects on cancer cells.
- Molecular Docking : Computational studies have shown favorable binding interactions with target proteins involved in bacterial resistance mechanisms, enhancing its potential as an antibacterial agent .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 1-(5-Bromo-2-nitrophenyl)ethanone, and how can reaction conditions be controlled to maximize yield?
- The compound is typically synthesized via substitution reactions starting from brominated nitroaniline derivatives. Key steps include bromination of the phenyl ring followed by nitration or vice versa, depending on precursor availability. Reaction conditions such as temperature (e.g., 60–80°C for nitro group introduction), solvent choice (ethanol or DMF for polar aprotic environments), and stoichiometric ratios of reagents (e.g., brominating agents like NBS) must be tightly controlled to avoid side products like over-brominated derivatives .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- NMR spectroscopy (¹H/¹³C) is critical for confirming substituent positions on the phenyl ring, while mass spectrometry (MS) validates molecular weight and bromine isotopic patterns. IR spectroscopy identifies functional groups like the ketone (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric stretching ~1520 cm⁻¹). Cross-validation of data from these methods is essential to resolve ambiguities, such as distinguishing regioisomers .
Q. How do the positions of bromo and nitro substituents influence the compound’s reactivity in further derivatization?
- The electron-withdrawing nitro group at the ortho position directs electrophilic substitution to the para position relative to the ketone. Bromine’s steric bulk and electron-withdrawing effects further modulate reactivity, making the compound prone to nucleophilic aromatic substitution (e.g., Suzuki coupling) at the meta position. Computational studies (e.g., DFT calculations) can predict reactive sites .
Q. What purification strategies are recommended to isolate this compound with high purity?
- Column chromatography using silica gel and a hexane/ethyl acetate gradient is effective. Recrystallization from ethanol or acetone can further enhance purity. Analytical HPLC with a C18 column and UV detection (λ = 254 nm) is advised for assessing purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural elucidation?
- Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal structures (X-ray). For example, rotational barriers in the ketone group might cause NMR signal splitting not observed in crystallography. Single-crystal X-ray diffraction (using SHELX programs ) provides definitive proof of structure, while variable-temperature NMR can reconcile dynamic effects .
Q. What computational methods are effective in predicting the biological activity of bromo-nitro ethanone derivatives?
- Molecular docking (AutoDock, Glide) evaluates binding affinity to targets like enzymes or receptors. ADMET prediction tools (SwissADME) assess pharmacokinetic properties (e.g., logP, bioavailability). MD simulations explore stability in biological environments. For instance, oxadiazole-containing analogs show enhanced antimicrobial activity due to interactions with bacterial topoisomerases .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in derivatives?
- Systematic substitution of the bromo/nitro groups with halogens (e.g., Cl, F) or electron-donating groups (e.g., -OCH₃) can clarify their roles in activity. In vitro assays (MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) paired with computational SAR models identify key pharmacophores. For example, replacing bromine with chlorine may reduce cytotoxicity while retaining efficacy .
Q. What strategies improve solubility and bioavailability of this compound for in vitro studies?
- Co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes enhance aqueous solubility. Prodrug approaches (e.g., esterification of the ketone) improve membrane permeability. Thermal stability studies (TGA/DSC) ensure compatibility with biological assay conditions .
Q. How do reaction intermediates impact the scalability of synthesis protocols?
- Intermediates like nitroso derivatives may form during incomplete nitration, requiring quenching with reducing agents (e.g., Na₂S₂O₄). Kinetic studies (e.g., in situ IR monitoring) optimize stepwise reactions. Flow chemistry systems improve scalability by minimizing exothermic risks .
Q. What in vitro assays are most appropriate for evaluating the compound’s anticancer potential?
- MTT assays measure cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). Apoptosis markers (Annexin V/PI staining) and cell cycle analysis (flow cytometry) elucidate mechanisms. Comparative studies with analogs (e.g., 5-fluorouracil derivatives) contextualize potency .
Properties
IUPAC Name |
1-(5-bromo-2-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDAUYYWZNNSFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481224 | |
Record name | 1-(5-Bromo-2-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41877-24-1 | |
Record name | 1-(5-Bromo-2-nitrophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41877-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Bromo-2-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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